Cas no 79-16-3 (N-Methylacetamide)

N-Methylacetamide structure
N-Methylacetamide structure
Nome del prodotto:N-Methylacetamide
Numero CAS:79-16-3
MF:C3H7NO
MW:73.0937807559967
MDL:MFCD00008683
CID:34162
PubChem ID:24884026

N-Methylacetamide Proprietà chimiche e fisiche

Nomi e identificatori

    • ACETIC ACID METHYLAMIDE
    • ACETMETHYLAMIDE
    • ACETYL METHYLAMIDE
    • ACETYLMETHYLAMINE
    • dimethylcarboxamide
    • N-ACETYLMETHYLAMINE
    • N-ACETYL-N-METHYLAMINE
    • NMA
    • N-METHYLACETAMIDE
    • Acetamide,N-methyl-
    • aceticacid,amide,n-methyl
    • Acetylmethylammine
    • CH3CONHCH3
    • methyl-acetamid
    • Methylacetamide
    • Monomethylacetamide
    • n-methyl-acetamid
    • N-Methylethanamide
    • n-monomethylacetamide
    • N-MethylAcetylamide
    • Acetamide,methyl
    • Acetamide,N-methyl
    • N-acetyl-methylamine
    • :N-Methylacetamide
    • Acetamide, N-methyl-
    • Methyl acetamide
    • N-Methyl-acetamide
    • N-Methyl acetamide
    • Acetamide, methyl-
    • X 44
    • Acetic acid, amide, N-methyl
    • n-methylacetylamine
    • OHLUUHNLEMFGTQ-UHFFFAOYSA-N
    • V0T777481M
    • NML
    • PubChem10938
    • N-Methylacetamide (ACI)
    • ACE-NME
    • NSC 747
    • N-Methylacetamide,99%
    • N-Methylacetamide
    • MDL: MFCD00008683
    • Inchi: 1S/C3H7NO/c1-3(5)4-2/h1-2H3,(H,4,5)
    • Chiave InChI: OHLUUHNLEMFGTQ-UHFFFAOYSA-N
    • Sorrisi: O=C(C)NC
    • BRN: 1071255

Proprietà calcolate

  • Massa esatta: 73.05280
  • Massa monoisotopica: 73.052764
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 5
  • Conta legami ruotabili: 0
  • Complessità: 42.2
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conta Tautomer: 2
  • XLogP3: -1.1
  • Superficie polare topologica: 29.1
  • Carica superficiale: 0

Proprietà sperimentali

  • Colore/forma: Cristalli acicolari bianchi
  • Densità: 0.957 g/mL at 25 °C(lit.)
  • Punto di fusione: 26-28 °C (lit.)
  • Punto di ebollizione: 206°C(lit.)
  • Punto di infiammabilità: 116 ºC
  • Indice di rifrazione: n20/D 1.433(lit.)
  • PH: 7 (H2O)
  • Coefficiente di ripartizione dell'acqua: dissoluzione
  • Stabilità/Periodo di validità: Stable. Combustible. Incompatible with strong oxidizing agents.
  • PSA: 29.10000
  • LogP: 0.14320
  • Solubilità: Soluble in water, alcohol, ether, acetone, benzene, chloroform, insoluble in solvent gasoline.
  • Sensibilità: Sensibile alla luce

N-Methylacetamide Informazioni sulla sicurezza

  • Simbolo: GHS08
  • Prompt:pericoloso
  • Parola segnale:Danger
  • Dichiarazione di pericolo: H360
  • Dichiarazione di avvertimento: P201,P308+P313
  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:2
  • Codice categoria di pericolo: 61
  • Istruzioni di sicurezza: S53-S45
  • RTECS:AC5960000
  • Identificazione dei materiali pericolosi: T
  • Limite esplosivo:3.2-18.1%(V)
  • Frasi di rischio:R61
  • Condizioni di conservazione:Tenere il contenitore chiuso quando non in uso. Conservare in un luogo fresco, asciutto e ben ventilato lontano da sostanze incompatibili. Tenere il contenitore ben chiuso.
  • TSCA:Yes
  • Termine di sicurezza:S45;S53

N-Methylacetamide Dati doganali

  • CODICE SA:2942000000
  • Dati doganali:

    Codice doganale cinese:

    2942000000

N-Methylacetamide Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-54106-2.5g
N-methylacetamide
79-16-3 94%
2.5g
$27.0 2023-02-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1043678-500g
N-Methylacetamide
79-16-3 98%
500g
¥145.00 2024-07-28
Enamine
EN300-54106-0.05g
N-methylacetamide
79-16-3 94%
0.05g
$19.0 2023-02-10
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R013309-2.5kg
N-Methylacetamide
79-16-3 99%
2.5kg
¥632 2024-05-21
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R013309-100g
N-Methylacetamide
79-16-3 99%
100g
¥53 2024-05-21
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R013309-500g
N-Methylacetamide
79-16-3 99%
500g
¥164 2024-05-21
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M106450-100g
N-Methylacetamide
79-16-3 99%
100g
¥61.90 2023-09-02
TRC
M293220-5g
N-Methylacetamide
79-16-3
5g
$ 75.00 2022-06-04
TRC
M293220-100g
N-Methylacetamide
79-16-3
100g
$230.00 2023-05-18
Enamine
EN300-54106-100.0g
N-methylacetamide
79-16-3 94%
100.0g
$72.0 2023-02-10

N-Methylacetamide Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Catalysts: Zinc chloride ;  2 h, 130 °C
Riferimento
High-yield and high-efficiency conversion of cyclohexanone oxime to ε-caprolactam in a green and facile reaction process over deep eutectic solvents
Sun, Shiqin; Liu, Shiwei; Yu, Fengli; Zhang, Jian; Xing, Weiguo; et al, Chemical Engineering Science, 2022, 253,

Synthetic Routes 2

Condizioni di reazione
1.1 Catalysts: Phosphorus pentoxide ,  Trifluoromethanesulfonic acid Solvents: Dimethylformamide
Riferimento
Homogeneous liquid-phase Beckmann rearrangement of oximes catalyzed by phosphorous pentoxide and accelerated by a fluorine-containing strong acid
Sato, H.; Yoshioka, H.; Izumi, Y., Journal of Molecular Catalysis A: Chemical, 1999, 149(1-2), 25-32

Synthetic Routes 3

Condizioni di reazione
1.1 Catalysts: Phosphorus pentoxide ,  Trifluoromethanesulfonic acid Solvents: Dimethylformamide
Riferimento
Process for producing amides by liquid-phase rearrangement of oximes catalyzed by phosphorus pentoxide and dialkyl amides or sulfoxides
, European Patent Organization, , ,

Synthetic Routes 4

Condizioni di reazione
1.1 Catalysts: 2255309-71-6 ;  2 h, 100 °C
Riferimento
Reusable Deep Eutectic Solvents for Clean ε-Caprolactam Synthesis under Mild Conditions
Sun, Shiqin ; Liu, Shiwei ; Yu, Fengli; Zhang, Jian; Xing, Weiguo; et al, ACS Sustainable Chemistry & Engineering, 2022, 10(4), 1675-1688

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Potassium carbonate ,  1,4-Cyclohexadiene Solvents: Acetone ;  1.5 h, rt
Riferimento
Regioselective Intramolecular Allene Amidation Enabled by an EDA Complex
Liu, Lu; Ward, Robert M. ; Schomaker, Jennifer M., Chemistry - A European Journal, 2020, 26(61), 13783-13787

Synthetic Routes 6

Condizioni di reazione
1.1 Solvents: Methanol ;  15 min, rt → 135 °C
Riferimento
Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective
Di Grandi, Martin J.; Bennett, Caitlin; Cagino, Kristen; Muccini, Arnold; Suraci, Corey; et al, Synthetic Communications, 2015, 45(22), 2601-2607

Synthetic Routes 7

Condizioni di reazione
1.1 Catalysts: p-Toluenesulfonic acid
1.2 Solvents: Diethyl ether
1.3 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
Facile PTSH-catalyzed Beckmann rearrangement of ketoximes in solid state
Ponnusamy, S.; Pitchumani, K., Indian Journal of Chemistry, 1999, (7), 861-864

Synthetic Routes 8

Condizioni di reazione
1.1 Catalysts: Basic alumina ;  25 min, 70 °C
Riferimento
Nano rod-shaped and reusable basic Al2O3 catalyst for N-formylation of amines under solvent-free conditions: A novel, practical and convenient NOSE' approach
Das, Vijay Kumar; Devi, Rashmi Rekha; Raul, Prasanta Kumar; Thakur, Ashim Jyoti, Green Chemistry, 2012, 14(3), 847-854

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Potassium carbonate ,  1,4-Cyclohexadiene Catalysts: Eosin Solvents: Acetone ;  16 h, rt
Riferimento
Visible-Light-Mediated Synthesis of Amidyl Radicals: Transition-Metal-Free Hydroamination and N-Arylation Reactions
Davies, Jacob; Svejstrup, Thomas D.; Fernandez Reina, Daniel; Sheikh, Nadeem S.; Leonori, Daniele, Journal of the American Chemical Society, 2016, 138(26), 8092-8095

Synthetic Routes 10

Condizioni di reazione
1.1 3 h, 60 °C
Riferimento
Isopropenyl acetate, a remarkable, cheap and acylating agent of amines under solvent- and catalyst-free conditions: a systematic investigation
Pelagalli, Romina; Chiarotto, Isabella; Feroci, Marta; Vecchio, Stefano, Green Chemistry, 2012, 14(8), 2251-2255

Synthetic Routes 11

Condizioni di reazione
1.1 Catalysts: Silica ,  Sulfuric acid Solvents: 1,4-Dioxane ;  24 h, rt
Riferimento
A novel method for Beckmann rearrangement of oximes with silica sulfuric acid under mild condition
Xiao, Lin Fei; Peng, Jia Jian; Xia, Chun Gu, Chinese Chemical Letters, 2006, 17(5), 617-620

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Sodium carbonate Solvents: Methanol ;  0 °C; 30 min, 0 °C
2.1 Solvents: Water ;  1 h, pH 7.4, 37 °C
Riferimento
An unexpected new pathway for nitroxide radical production via more reactive nitrogen-centered amidyl radical intermediate during detoxification of the carcinogenic halogenated quinones by N-alkyl hydroxamic acids
Zhu, Ben-Zhan; et al, Free Radical Biology & Medicine, 2020, 146, 150-159

Synthetic Routes 13

Condizioni di reazione
1.1 Solvents: Water ;  1 h, pH 7.4, 37 °C
Riferimento
An unexpected new pathway for nitroxide radical production via more reactive nitrogen-centered amidyl radical intermediate during detoxification of the carcinogenic halogenated quinones by N-alkyl hydroxamic acids
Zhu, Ben-Zhan; et al, Free Radical Biology & Medicine, 2020, 146, 150-159

Synthetic Routes 14

Condizioni di reazione
1.1 Reagents: Water Catalysts: 1,3-Bis(diphenylphosphino)propane ,  Palladium trifluoroacetate Solvents: Acetonitrile ;  10 min, rt
1.2 20 h, 80 °C
Riferimento
Hydrolytic deallylation of N-allyl amides catalyzed by PdII complexes
Ohmura, Naoya; Nakamura, Asami; Hamasaki, Akiyuki; Tokunaga, Makoto, European Journal of Organic Chemistry, 2008, (30), 5042-5045

Synthetic Routes 15

Condizioni di reazione
1.1 Catalysts: Magnesium oxide ;  60 min, 70 °C
Riferimento
Recyclable, highly efficient and low cost nano-MgO for amide synthesis under SFRC: A convenient and greener NOSE' approach
Das, Vijay Kumar; Devi, Rashmi Rekha; Thakur, Ashim Jyoti, Applied Catalysis, 2013, 456, 118-125

Synthetic Routes 16

Condizioni di reazione
1.1 Reagents: Potassium periodate Catalysts: Dichloro[(1,2,3,6,7,10,11,12-η)-2,6,10-dodecatriene-1,12-diyl]ruthenium Solvents: Water ;  3 h, 100 °C
Riferimento
Efficient tandem process for the catalytic deprotection of N-allyl amides and lactams in aqueous media: a novel application of the bis(allyl)-ruthenium(IV) catalysts [Ru(η3:η2:η3-C12H18)Cl2] and [{Ru(η3:η3-C10H16)(μ-Cl)Cl}2]
Cadierno, Victorio; Gimeno, Jose; Nebra, Noel, Chemistry - A European Journal, 2007, 13(23), 6590-6594

Synthetic Routes 17

Condizioni di reazione
1.1 Catalysts: 1-(4-Sulfobutyl)-3-methylimidazolium trifluoromethanesulfonate ;  7 h, reflux
Riferimento
Synthesis of diverse libraries of carboxamides via chemoselective N-acylation of amines by carboxylic acids employing Bronsted acidic IL [BMIM(SO3H)][OTf]
Savanur, Hemantkumar M.; Malunavar, Shruti S.; Prabhala, Pavankumar; Sutar, Suraj M.; Kalkhambkar, Rajesh G.; et al, Tetrahedron Letters, 2019, 60(42),

Synthetic Routes 18

Condizioni di reazione
1.1 Catalysts: Methanol, 1,1,1-trifluoro-, 1-(hydrogen sulfate), indium(3+) salt (3:1) Solvents: Acetonitrile
Riferimento
Indium trifluoromethanesulfonate (In(OTf)3)-a new catalyst for Beckmann rearrangement of ketoximes and facile dehydration of aldoximes
Barman, Dhiren C.; Gohain, Mukut; Prajapati, Dipak; Sandhu, Jagir S., Indian Journal of Chemistry, 2002, (1), 154-156

Synthetic Routes 19

Condizioni di reazione
1.1 Catalysts: Bismuth trichloride
Riferimento
Microwave induced bismuth trichloride catalysed beckmann rearrangement of oximes
Thakur, Ashim J.; Boruah, Anima; Prajapati, Dipak; Sandhu, Jagir S., Synthetic Communications, 2000, 30(12), 2105-2111

N-Methylacetamide Raw materials

N-Methylacetamide Preparation Products

N-Methylacetamide Fornitori

Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:79-16-3)N-Methylacetamide
Numero d'ordine:1614844
Stato delle scorte:in Stock
Quantità:Company Customization
Purezza:98%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 18 April 2025 16:58
Prezzo ($):discuss personally
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:79-16-3)N-Methylacetamide
Numero d'ordine:1614844
Stato delle scorte:in Stock
Quantità:Company Customization
Purezza:98%
Informazioni sui prezzi Ultimo aggiornamento:Monday, 14 April 2025 21:49
Prezzo ($):discuss personally

N-Methylacetamide Letteratura correlata

Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
(CAS:79-16-3)N-Methyl AcetaMide
sfd5337
Purezza:99%
Quantità:200KG
Prezzo ($):Inchiesta
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:79-16-3)N-Methylacetamide
27521217
Purezza:98%
Quantità:Company Customization
Prezzo ($):Inchiesta